N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dioxo tetrahydropyrimidine ring, and a carboxamide group.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reaction with phenyl isocyanate. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a tetrahydropyrimidine ring and exhibits different biological activities.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a pyrazolo[4,3-b]pyridine ring and is known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H11ClFN3O3 |
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Molecular Weight |
359.7 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H11ClFN3O3/c18-13-8-10(6-7-14(13)19)21-15(23)12-9-20-17(25)22(16(12)24)11-4-2-1-3-5-11/h1-9H,(H,20,25)(H,21,23) |
InChI Key |
PEMXZDKSTYCQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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